molecular formula C20H20N2O6 B14977568 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide

3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B14977568
M. Wt: 384.4 g/mol
InChI Key: ITJKZSZKUJQSMJ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of methoxy groups on both phenyl rings and an oxazole ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Coupling Reactions: The final step involves coupling the methoxy-substituted phenyl rings with the oxazole ring. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), anhydrous conditions.

    Substitution: HNO₃, Cl₂, Br₂, concentrated sulfuric acid (H₂SO₄) as a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide: Similar structure but with fewer methoxy groups.

    3-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide: Similar structure but with different substitution patterns.

Uniqueness

3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H20N2O6/c1-24-14-7-5-6-12(8-14)15-11-18(28-22-15)20(23)21-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-11H,1-4H3,(H,21,23)

InChI Key

ITJKZSZKUJQSMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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